molecular formula C8H13N5O3 B14163212 2-[(6-Amino-5-nitropyrimidin-4-yl)(ethyl)amino]ethan-1-ol CAS No. 90154-36-2

2-[(6-Amino-5-nitropyrimidin-4-yl)(ethyl)amino]ethan-1-ol

Katalognummer: B14163212
CAS-Nummer: 90154-36-2
Molekulargewicht: 227.22 g/mol
InChI-Schlüssel: VTBVQERNEUDBDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(6-Amino-5-nitropyrimidin-4-yl)(ethyl)amino]ethan-1-ol is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems, including as components of nucleic acids

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Amino-5-nitropyrimidin-4-yl)(ethyl)amino]ethan-1-ol typically involves the reaction of 6-amino-5-nitropyrimidin-4-yl derivatives with ethylamine under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process. The final product is typically subjected to rigorous quality control measures to ensure its suitability for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(6-Amino-5-nitropyrimidin-4-yl)(ethyl)amino]ethan-1-ol can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-[(6-Amino-5-nitropyrimidin-4-yl)(ethyl)amino]ethan-1-ol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[(6-Amino-5-nitropyrimidin-4-yl)(ethyl)amino]ethan-1-ol involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(6-Amino-5-nitropyrimidin-4-yl)(ethyl)amino]ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Eigenschaften

CAS-Nummer

90154-36-2

Molekularformel

C8H13N5O3

Molekulargewicht

227.22 g/mol

IUPAC-Name

2-[(6-amino-5-nitropyrimidin-4-yl)-ethylamino]ethanol

InChI

InChI=1S/C8H13N5O3/c1-2-12(3-4-14)8-6(13(15)16)7(9)10-5-11-8/h5,14H,2-4H2,1H3,(H2,9,10,11)

InChI-Schlüssel

VTBVQERNEUDBDM-UHFFFAOYSA-N

Kanonische SMILES

CCN(CCO)C1=NC=NC(=C1[N+](=O)[O-])N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.